7-Ethoxy-3-methyl-2H-chromen-2-one 7-Ethoxy-3-methyl-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18326293
InChI: InChI=1S/C12H12O3/c1-3-14-10-5-4-9-6-8(2)12(13)15-11(9)7-10/h4-7H,3H2,1-2H3
SMILES:
Molecular Formula: C12H12O3
Molecular Weight: 204.22 g/mol

7-Ethoxy-3-methyl-2H-chromen-2-one

CAS No.:

Cat. No.: VC18326293

Molecular Formula: C12H12O3

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

7-Ethoxy-3-methyl-2H-chromen-2-one -

Specification

Molecular Formula C12H12O3
Molecular Weight 204.22 g/mol
IUPAC Name 7-ethoxy-3-methylchromen-2-one
Standard InChI InChI=1S/C12H12O3/c1-3-14-10-5-4-9-6-8(2)12(13)15-11(9)7-10/h4-7H,3H2,1-2H3
Standard InChI Key USRRCJHNGOYVOI-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The core structure of 7-Ethoxy-3-methyl-2H-chromen-2-one consists of a benzopyrone (chromen-2-one) system, a fused benzene and pyrone ring. The ethoxy (-OCH2_2CH3_3) and methyl (-CH3_3) substituents at positions 7 and 3, respectively, modulate its electronic and steric properties. The IUPAC name, 7-ethoxy-3-methylchromen-2-one, reflects these substitutions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC12H12O3\text{C}_{12}\text{H}_{12}\text{O}_3
Molecular Weight204.22 g/mol
IUPAC Name7-ethoxy-3-methylchromen-2-one
Canonical SMILESCCOC1=CC2=C(C=C1)C=C(C(=O)O2)C
InChI KeyUSRRCJHNGOYVOI-UHFFFAOYSA-N

The ethoxy group enhances lipophilicity, potentially improving membrane permeability, while the methyl group contributes to steric stabilization .

Spectroscopic and Physicochemical Data

The compound’s infrared (IR) spectrum typically shows carbonyl stretching vibrations near 1700 cm1^{-1}, characteristic of the lactone ring. Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the ethoxy group’s methylene protons (~4.0 ppm) and the aromatic protons in the coumarin scaffold. Its melting point and solubility profile remain areas for further empirical validation.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 7-Ethoxy-3-methyl-2H-chromen-2-one commonly involves alkoxylation reactions. A representative method includes:

  • Starting Material: 7-Hydroxy-3-methylcoumarin.

  • Reagents: Ethyl bromide (or iodide) and a base (e.g., sodium hydride).

  • Mechanism: Nucleophilic substitution at the 7-hydroxy position, facilitated by deprotonation .

7-Hydroxy-3-methylcoumarin+CH3CH2BrNaH7-Ethoxy-3-methyl-2H-chromen-2-one+HBr\text{7-Hydroxy-3-methylcoumarin} + \text{CH}_3\text{CH}_2\text{Br} \xrightarrow{\text{NaH}} \text{7-Ethoxy-3-methyl-2H-chromen-2-one} + \text{HBr}

This method yields moderate to high purity products under reflux conditions in aprotic solvents like dimethylformamide (DMF) .

Industrial-Scale Considerations

Scalable production requires optimizing reaction parameters:

  • Temperature: 80–100°C to balance reaction rate and side-product formation.

  • Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve ethoxide ion availability.

  • Purification: Recrystallization from ethanol or column chromatography ensures pharmaceutical-grade purity.

Biological Activities and Mechanistic Insights

Calcium Channel Modulation

Preliminary studies suggest that 7-Ethoxy-3-methyl-2H-chromen-2-one inhibits L-type calcium channels, a property shared with other coumarins like 4-methylumbelliferon . This activity could underlie its potential vasodilatory effects, making it a candidate for hypertension research .

Antimicrobial Properties

Coumarins broadly exhibit antimicrobial activity via membrane disruption or enzyme inhibition. Although 7-Ethoxy-3-methyl-2H-chromen-2-one’s efficacy against pathogens like Staphylococcus aureus remains untested, its lipophilicity suggests favorable penetration into bacterial cells .

Applications in Pharmaceutical and Material Sciences

Drug Development Prospects

The compound’s calcium channel activity positions it as a lead molecule for:

  • Cardiovascular Therapeutics: Potential antihypertensive or antiarrhythmic agents.

  • Respiratory Disorders: Bronchodilation via smooth muscle relaxation.

Table 2: Comparison with Selected Coumarin Derivatives

CompoundSubstituentsKey Activity
4-Methylumbelliferon7-Hydroxy, 4-methylAnticancer, Antioxidant
Warfarin4-Hydroxy, 3-ketoAnticoagulant
7-Ethoxy-3-methyl-2H-chromen-2-one7-Ethoxy, 3-methylCalcium channel inhibition

Non-Pharmaceutical Uses

  • Fluorescent Probes: Coumarins are employed in sensors due to their inherent fluorescence, though this compound’s emission spectrum requires characterization.

  • Fragrance Industry: Its walnut-like odor suggests utility in perfumery or food flavoring.

Challenges and Future Directions

Synthetic Methodology Innovations

Future work could explore:

  • Green Chemistry: Solvent-free reactions or biocatalytic approaches to improve sustainability.

  • Structure-Activity Relationships (SAR): Systematic modification of ethoxy and methyl groups to enhance potency .

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